molecular formula C₁₈H₁₅BrCl₂O₄ B133329 cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate CAS No. 61397-56-6

cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate

Cat. No. B133329
CAS RN: 61397-56-6
M. Wt: 446.1 g/mol
InChI Key: OXUPOIXSQGXRGF-KSSFIOAISA-N
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Description

The compound of interest, cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate, is a chemical that appears to be a derivative of 1,3-dioxolane with specific substituents on the ring structure. The presence of a 2,4-dichlorophenyl group suggests that it may have some similarities in behavior or reactivity with other chlorinated aromatic compounds, such as 2,4-dichlorophenol and 2,4-dichloroanisole, which are known to exist in different conformations .

Synthesis Analysis

The synthesis of related compounds often involves the addition of halogenated reagents to a preformed ring structure, as seen in the synthesis of beta-cis-2-(4'-chlorobenzhydryl)-3-quinuclidinol, where p-chlorophenylmagnesium bromide is added to a quinuclidinone derivative . Similarly, the synthesis of cis-4-hydroxymethyl-2-phenyl-1,3-dioxolan is achieved through the reaction of 2-O-benzylglycerol with N-bromosuccinimide . These methods may provide insights into potential synthetic routes for the target compound, which could involve bromination and subsequent reactions with a dioxolane derivative.

Molecular Structure Analysis

The molecular structure of the compound likely features a 1,3-dioxolane ring, which is a common motif in the molecules studied. The stereochemistry of such compounds is crucial, as evidenced by the distinct properties of cis- and trans-4-substituted derivatives of 2-phenyl-1,3-dioxolan . The configuration of substituents on the dioxolane ring can significantly influence the physical and chemical properties of the molecule.

Chemical Reactions Analysis

The reactivity of the compound may be inferred from related studies. For instance, the addition of molecular bromine to various benzoates, including those with a dioxolane ring, leads to products of syn bromination, indicating that the compound may also undergo similar bromination reactions . The formation of intermediates and the influence of substituents and solvent effects on product distribution are important considerations in predicting the compound's behavior in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be partially deduced from its structural analogs. For example, the dipole moments and conformer populations of 2,4-dichlorophenol and 2,4-dichloroanisole provide information on the potential conformations and electronic properties of the compound . The presence of halogen atoms and the dioxolane ring suggests that the compound may have specific solubility, boiling point, and reactivity characteristics that could be explored through experimental studies.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research has explored the synthesis and applications of various organic compounds, including those with structures similar to cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate. For instance, studies on aryloxy complexes of tungsten and their application in the metathesis of functionalized olefins highlight the potential of these compounds in organic synthesis. The aryloxy complexes have been shown to serve as air-stable precursor catalysts, facilitating either linear or cross-linked polydicyclopentadienes depending on the co-catalyst and substituents on the aryloxide ligands (Lefebvre et al., 1995).

Environmental Remediation

The treatment and remediation of wastewater from industries, including pesticide production, have been subjects of interest. Research has been conducted on the degradation of recalcitrant compounds, demonstrating that enzymes, in the presence of redox mediators, can significantly enhance the degradation efficiency of these pollutants (Husain & Husain, 2007). Similarly, the search for sustainable solvents like 2-methyloxolane (2-MeOx) to replace hexane in the extraction of natural products is an ongoing effort aimed at reducing the environmental impact of chemical processes (Rapinel et al., 2020).

Chemical Reactions and Mechanisms

Studies on the scintillation properties of plastic scintillators based on polymethyl methacrylate, with various luminescent dyes, offer insights into the chemical reactions and mechanisms underlying these materials. These scintillators, which can include compounds similar to the one , show promising properties for use in radiation detection, without significant alteration in scintillation efficiency, optical transparency, or stability (Salimgareeva & Kolesov, 2005).

Safety And Hazards

The compound has been classified with the GHS07 signal word "Warning" . Hazard statements include H302-H312-H315-H319 . Precautionary statements include P280-P305+P351+P338 .

Future Directions

The compound is an important chemical intermediate with its use in research, development, and production of fine chemicals . It is particularly significant in the synthesis of antifungal agents , suggesting potential future directions in pharmaceutical applications.

properties

IUPAC Name

[(2R,4R)-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrCl2O4/c19-11-18(15-7-6-13(20)8-16(15)21)24-10-14(25-18)9-23-17(22)12-4-2-1-3-5-12/h1-8,14H,9-11H2/t14-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUPOIXSQGXRGF-KSSFIOAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)(CBr)C2=C(C=C(C=C2)Cl)Cl)COC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@@](O1)(CBr)C2=C(C=C(C=C2)Cl)Cl)COC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrCl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976954
Record name 1,3-Dioxolane-4-methanol, 2-(bromomethyl)-2-(2,4-dichlorophenyl)-, benzoate, (2R,4R)-rel-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,4R)-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate

CAS RN

61397-56-6
Record name 1,3-Dioxolane-4-methanol, 2-(bromomethyl)-2-(2,4-dichlorophenyl)-, 4-benzoate, (2R,4R)-rel-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane-4-methanol, 2-(bromomethyl)-2-(2,4-dichlorophenyl)-, benzoate, (2R,4R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate
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